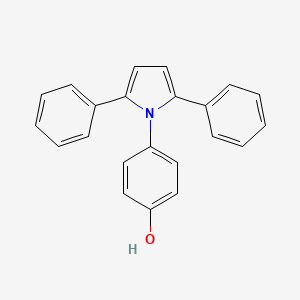

4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol

Description

Contextual Significance within Functional Organic Molecules

Functional organic molecules are at the core of numerous technological advancements, and 4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol is a prime example of a molecule with significant potential in this arena. Pyrrole (B145914) derivatives, in general, are recognized for their diverse applications, serving as key components in the production of dyes, catalysts, and corrosion inhibitors. researchgate.net They are also integral to the development of conductive materials for batteries, coatings for semiconductors, and solar cells. researchgate.net The properties of these molecules can be finely tuned by introducing various functional groups, a strategy that is central to modern materials science.

The incorporation of a phenol (B47542) group into the structure of this compound is particularly noteworthy. The hydroxyl group of the phenol can act as a hydrogen bond donor and can be deprotonated to form a phenoxide, which can alter the electronic properties of the entire molecule. This functionality opens up possibilities for its use in sensing applications, as a building block for polymeric materials, or in the design of molecules with specific biological activities. The pyrrole framework itself is found in a vast number of both natural and synthetic compounds of great importance, and functionalized pyrroles are considered essential for progress in many scientific disciplines. rgmcet.edu.in

Relevance in Conjugated Heterocyclic Systems Chemistry

The chemical structure of this compound is characterized by an extended π-conjugated system. The pyrrole ring is an electron-rich aromatic heterocycle, and the phenyl substituents at the 2 and 5 positions, along with the N-phenylphenol group, all contribute to a delocalized electron network. acs.org This extensive conjugation is expected to result in specific photophysical properties, such as absorption and emission of light in the visible or ultraviolet regions of the electromagnetic spectrum. The unique electronic properties and structural versatility of pyrroles make them indispensable for the development of molecules with significant therapeutic potential. rsc.org

The chemistry of conjugated heterocyclic systems is a vibrant area of research, driven by the demand for new materials for organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). acs.org The ability to modify the structure of this compound, for instance by altering the substituents on the phenyl rings or by derivatizing the phenol group, allows for the systematic tuning of its electronic energy levels (HOMO and LUMO) and, consequently, its performance in such devices. The inherent electron-donating properties of the pyrrole unit make it a valuable component in the design of donor-acceptor type molecules, which are often employed in organic solar cells. acs.org

Overview of Research Trajectories for N-Substituted Pyrrole Derivatives

The synthesis of N-substituted pyrrole derivatives is a well-established field in organic chemistry, with the Paal-Knorr synthesis being one of the most prominent methods. organic-chemistry.orgalfa-chemistry.comwikipedia.org This reaction typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine, providing a straightforward route to a wide variety of pyrrole derivatives. alfa-chemistry.comwikipedia.org While historically the reaction required harsh conditions, numerous modern modifications have been developed to make the process more efficient and environmentally friendly, including the use of catalysts and microwave assistance. rgmcet.edu.inlucp.net

Current research on N-substituted pyrroles is multifaceted and spans a broad range of applications. In the realm of medicinal chemistry, these compounds are being investigated for their potential as anticancer, anti-inflammatory, and antiviral agents. rsc.orgnih.govmdpi.com For example, certain N-substituted pyrroles have been identified as inhibitors of HIV-1 entry. nih.gov In materials science, research is focused on harnessing the electronic and optical properties of these compounds. Functionalized polypyrroles are being explored for their use in chemical and biological sensors. nih.gov Furthermore, the development of pyrrole-containing semiconducting materials for applications in organic electronics continues to be an active area of investigation. acs.org The design and synthesis of novel N-substituted pyrrole derivatives, such as this compound, are driven by the quest for molecules with enhanced performance in these and other emerging technologies. mdpi.comnih.govacs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-diphenylpyrrol-1-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO/c24-20-13-11-19(12-14-20)23-21(17-7-3-1-4-8-17)15-16-22(23)18-9-5-2-6-10-18/h1-16,24H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZURDMWNCWKQGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(N2C3=CC=C(C=C3)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2,5 Diphenyl 1h Pyrrol 1 Yl Phenol and Its Derivatives

Synthetic Pathways to the Core 1H-Pyrrole Scaffold

The foundational step in synthesizing 4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol is the creation of the 1-aryl-2,5-diphenyl-1H-pyrrole structure. This is most classically achieved through the Paal-Knorr condensation reaction.

Optimization of Paal-Knorr Condensation for Pyrrole (B145914) Moiety Formation

The Paal-Knorr pyrrole synthesis is a robust and widely utilized method for forming pyrrole rings, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgorganic-chemistry.orgrgmcet.edu.in In the specific synthesis of this compound, the reaction occurs between 1,4-diphenyl-1,4-butanedione and 4-aminophenol (B1666318). The mechanism proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org

While the reaction can be conducted under neutral or weakly acidic conditions, the use of an acid catalyst generally accelerates the process. organic-chemistry.orgrgmcet.edu.in However, harsh conditions, such as prolonged heating in strong acid, can be a limitation, potentially degrading sensitive functional groups. rgmcet.edu.in Consequently, significant research has focused on optimizing reaction conditions through the development of various catalytic systems and methodologies to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis.

Optimization strategies often involve exploring different catalysts, solvents, and energy sources. rgmcet.edu.in Numerous metal-based catalysts, including those based on zinc, cobalt, titanium, and palladium, have been shown to be effective in Paal-Knorr reactions. researchgate.net Green chemistry approaches have also been developed, utilizing water as a solvent or employing solvent-free conditions, sometimes assisted by microwave irradiation to dramatically reduce reaction times from hours to minutes. wikipedia.orgresearchgate.netnih.gov The choice of catalyst and conditions can be tailored to the specific substrates to maximize efficiency. rgmcet.edu.in

Table 1: Selected Catalytic Systems for Paal-Knorr Pyrrole Synthesis

| Catalyst | Solvent | Conditions | Typical Yields | Reference(s) |

|---|---|---|---|---|

| Graphene Oxide (GO) | Various | Heating | Good to Excellent | researchgate.net |

| Fe³⁺-montmorillonite | None | Room Temp | High (e.g., 95%) | rgmcet.edu.in |

| Bismuth Nitrate (Bi(NO₃)₃·5H₂O) | Various | Microwave/Ultrasound | Good to Excellent | researchgate.net |

| L-(+)-Tartaric acid / N,N'-dimethylurea | None (Melt) | Heating | Good to Excellent | researchgate.net |

| Rice Malt | None | Room Temp | Moderate to Good | researchgate.net |

| Zinc-based MOF (Zn₂(OAB)) | None | 70 °C | High (e.g., 96%) | researchgate.net |

Alternative Synthetic Strategies for Diphenylpyrrole Synthesis

Beyond the classical Paal-Knorr reaction, several other strategies exist for the synthesis of the substituted pyrrole core. These alternatives can offer different pathways that may be advantageous depending on the availability of starting materials and the desired substitution patterns. Other classical methods include the Hantzsch and Knorr pyrrole syntheses. researchgate.net

More modern approaches include multicomponent reactions, which allow for the construction of complex molecules in a single step. A three-component reaction involving arylamines, dialkyl acetylenedicarboxylates, and phenacyl bromide, for example, provides an efficient route to N-substituted 2,5-dihydropyrrole derivatives which can be subsequent precursors to the aromatic pyrrole. researchgate.net

Transition-metal catalysis has also opened new avenues for pyrrole synthesis. Light-induced phosphoric acid catalysis has been developed for the diastereo- and atroposelective synthesis of N-arylpyrroles from unactivated alkynes. nih.govresearchgate.net Another innovative method is a silver-catalyzed [4+1C] cascade reaction using enaminones and carbene precursors to form multisubstituted pyrroles with high regioselectivity. researchgate.net Ruthenium-based pincer catalysts have been used to synthesize pyrroles via the dehydrogenative coupling of secondary alcohols and amino alcohols. organic-chemistry.org These advanced methods provide access to a wide variety of structurally diverse N-arylpyrroles. nih.gov

Regioselective Functionalization at the Phenolic Position

Once the this compound scaffold is assembled, further diversity can be introduced by functionalizing the phenol (B47542) ring.

Strategies for Ortho-, Meta-, and Para-Substitution on the Phenol Ring

The functionalization of the phenolic ring of the title compound is governed by the directing effects of the hydroxyl group. As a strong activating group, the hydroxyl substituent directs electrophilic aromatic substitution to the ortho and para positions. In this compound, the para position is blocked by the pyrrole ring, so electrophilic attack is expected to occur at the ortho positions (C3 and C5).

Recent advances in C-H bond functionalization provide powerful tools for the regioselective modification of free phenols. nih.govnih.gov Transition-metal-catalyzed reactions, in particular, have enabled the introduction of various functional groups at specific positions. For instance, copper-catalyzed C2-site (ortho) selective amination of p-aminophenol derivatives has been reported, using air as the terminal oxidant under mild conditions. nih.gov This type of methodology could be applied to introduce amino groups at the positions ortho to the hydroxyl group of this compound.

Achieving substitution at the meta position is more challenging due to electronic effects but can be accomplished using specialized strategies. These often involve the use of directing groups that temporarily block the ortho positions and guide the reaction to the meta site.

Synthesis of Analogs with Modified Phenolic Substituents

An alternative and often more straightforward approach to obtaining analogs with substituents on the phenol ring is to incorporate the desired functionality into the starting materials prior to the pyrrole ring formation. This strategy involves using a substituted 4-aminophenol in the Paal-Knorr condensation with 1,4-diphenyl-1,4-butanedione.

For example, to synthesize an analog with a chlorine atom on the phenol ring, one would start with the corresponding chloro-substituted 4-aminophenol. This approach has been successfully used in the synthesis of related heterocyclic systems, such as tetra-substituted imidazole-phenols, where functionalized aldehydes and amines are used to build molecular complexity in a one-pot reaction. nih.gov The synthesis of 4-chloro-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenol, for instance, begins with 2,6-diformyl-4-chlorophenol. researchgate.net This principle is broadly applicable and allows for the preparation of a wide array of analogs, provided the corresponding substituted aminophenols are accessible.

Table 2: Conceptual Synthesis of Analogs via Substituted Starting Materials

| Target Analog Substituent (on Phenol Ring) | Required Starting Material for Paal-Knorr Synthesis |

|---|---|

| 3-Chloro | 3-Chloro-4-aminophenol |

| 3-Methyl | 3-Methyl-4-aminophenol |

| 3-Methoxy | 3-Methoxy-4-aminophenol |

| 3,5-Dichloro | 3,5-Dichloro-4-aminophenol |

Post-Synthetic Modifications and Derivatization Strategies

Post-synthetic modification (PSM) refers to the chemical transformation of a pre-formed molecular scaffold. rsc.org For this compound, the most accessible sites for derivatization are the phenolic hydroxyl group and potentially the C-H bonds of the aromatic rings.

The phenolic hydroxyl group is a prime target for functionalization. rhhz.net Classical organic reactions such as etherification and esterification (acylation) can be readily performed at this position. mdpi.com

Etherification: Reaction with alkyl halides under basic conditions (e.g., using potassium carbonate as a base) can convert the phenol into its corresponding ether derivative.

Esterification: The phenol can be acylated using acyl chlorides or anhydrides in the presence of a base, or by using carboxylic acids with a suitable activator, to form phenolic esters. rsc.org These reactions are generally high-yielding and tolerant of a wide range of functional groups. rhhz.net

In addition to modifying the hydroxyl group, C-H activation strategies can be employed as a post-synthetic modification tool. For example, iridium-catalyzed C-H borylation of pyrrole rings, followed by Suzuki coupling, allows for the introduction of aryl or heteroaryl substituents onto the pyrrole core. mdpi.com While this method often targets the C2 and C5 positions, selective functionalization of N-arylpyrroles remains an active area of research. This approach could potentially be used to further functionalize the diphenylpyrrole portion of the molecule after its initial synthesis. nih.gov

Chemical Transformations of the Phenolic Hydroxyl Group

The presence of a phenolic hydroxyl group on the this compound scaffold provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Key reactions targeting this functional group include etherification and esterification.

Etherification: The phenolic hydroxyl group can be converted to an ether linkage through reactions with various alkylating agents. For instance, treatment with alkyl halides in the presence of a base, such as potassium carbonate or sodium hydride, would yield the corresponding O-alkylated derivatives. The choice of base and solvent is crucial for the success of the reaction and to avoid potential side reactions.

Esterification: The synthesis of ester derivatives of this compound can be achieved by reacting the phenol with acylating agents like acyl chlorides or acid anhydrides. These reactions are typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct and drive the reaction to completion. The resulting esters can exhibit modified physicochemical properties compared to the parent phenol.

| Transformation | Reagents | Product Type |

| Etherification | Alkyl halide, Base (e.g., K2CO3) | O-Alkyl ether |

| Esterification | Acyl chloride/Acid anhydride, Base (e.g., Pyridine) | O-Acyl ester |

| Williamson Ether Synthesis | Sodium phenoxide, Alkyl halide | O-Alkyl ether |

Derivatization Approaches on the Diphenylpyrrole Core

Further diversification of the this compound structure can be accomplished by carrying out chemical modifications on the diphenylpyrrole core. These derivatizations primarily involve electrophilic substitution reactions on the electron-rich phenyl rings.

Electrophilic Aromatic Substitution: The two phenyl rings at the 2- and 5-positions of the pyrrole core are susceptible to electrophilic attack. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can introduce a variety of substituents onto these aromatic rings. The position of substitution (ortho, meta, or para) will be directed by the existing substitution pattern and the reaction conditions employed. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to introduce bromine or chlorine atoms, respectively. Nitration can be carried out using a mixture of nitric acid and sulfuric acid to introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization.

| Derivatization | Reagents | Potential Products |

| Halogenation | N-Bromosuccinimide (NBS) / N-Chlorosuccinimide (NCS) | Bromo/Chloro-substituted phenyl rings |

| Nitration | Nitric acid, Sulfuric acid | Nitro-substituted phenyl rings |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | Acyl-substituted phenyl rings |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl3) | Alkyl-substituted phenyl rings |

Advanced Structural Characterization and Elucidation of 4 2,5 Diphenyl 1h Pyrrol 1 Yl Phenol

Solid-State Structural Analysis via X-ray Crystallography: An Unresolved Picture

The determination of the precise three-dimensional arrangement of atoms in the solid state, achievable through single-crystal X-ray crystallography, is a cornerstone of modern chemical analysis. This technique provides unequivocal evidence of molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the packing of molecules in a crystal lattice.

Conformational Analysis in Crystalline States: A Matter of Speculation

Without experimental crystallographic data, any discussion on the solid-state conformation of 4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol is purely speculative. Key conformational parameters, such as the dihedral angles between the pyrrole (B145914) ring and the attached phenyl and phenol (B47542) groups, remain undetermined. The planarity or non-planarity of the molecule, as well as the relative orientation of the bulky phenyl substituents, are critical details that can only be revealed through X-ray diffraction analysis.

Intermolecular Interactions and Packing Architectures: An Unknown Supramolecular Landscape

The supramolecular assembly of this compound in the crystalline state is dictated by a variety of non-covalent interactions, including hydrogen bonding (potentially involving the phenolic hydroxyl group), π-π stacking between the aromatic rings, and weaker van der Waals forces. The identification and characterization of these interactions are paramount for understanding the material's properties, such as its melting point, solubility, and polymorphism. In the absence of a crystal structure, the specific packing architecture of this compound remains unknown.

High-Resolution Solution-State Nuclear Magnetic Resonance Spectroscopy: Unlocking Dynamics in Solution

High-resolution NMR spectroscopy is a powerful tool for probing the structure and dynamic behavior of molecules in solution. Techniques such as ¹H and ¹³C NMR, along with more advanced two-dimensional experiments, can provide detailed information about the chemical environment of each atom and the connectivity within the molecule.

Detailed Conformational Dynamics in Solution: An Unexplored Area

The conformational flexibility of this compound in different solvents is a key aspect of its chemical behavior. Rotations around the single bonds connecting the various ring systems can lead to a variety of conformers in equilibrium. The study of these dynamics, often through temperature-dependent NMR experiments and the analysis of nuclear Overhauser effects (NOEs), would provide invaluable insight into the molecule's behavior in a non-crystalline environment. However, such detailed studies for this specific compound have not been reported.

Through-Space and Through-Bond Coupling Analysis: Awaiting Investigation

Advanced NMR experiments, such as NOESY and ROESY, can reveal through-space interactions between protons, providing crucial distance constraints for determining the predominant solution-state conformation. Similarly, the analysis of scalar (through-bond) couplings can offer information about dihedral angles. This level of detailed structural analysis for this compound is contingent on the acquisition and interpretation of high-resolution NMR data, which is currently unavailable.

Vibrational Spectroscopy for Molecular Architecture Insights: An Incomplete Vibrational Portrait

Raman Spectroscopy for π-Conjugation Assessment

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of a molecule, offering valuable information about its structure and electronic properties. In the case of this compound, this technique is particularly useful for assessing the extent of π-conjugation within the molecule. The system's π-conjugation extends across the two phenyl rings, the central pyrrole ring, and the phenolic moiety.

Key Raman-active vibrational modes expected for this compound would include C=C stretching vibrations of the aromatic rings and the pyrrole ring, as well as C-C stretching vibrations between the rings. The frequencies of these modes are sensitive to the degree of electron delocalization. For instance, a higher degree of π-conjugation typically leads to a lowering of the force constant of the double bonds and a slight increase in the force constant of the single bonds, resulting in shifts in their respective Raman bands.

While direct experimental Raman spectra for this compound are not extensively reported in the literature, theoretical studies on analogous compounds, such as 4-(2,5-di-2-thienyl-1H-pyrrol-1-yl) benzoic acid, have been performed using Density Functional Theory (DFT) calculations. nih.gov These computational approaches predict the vibrational wavenumbers and can be used to assign specific Raman bands. For this compound, DFT calculations would be expected to predict intense Raman bands in the 1500-1650 cm⁻¹ region, characteristic of the in-plane C=C stretching modes of the phenyl and pyrrole rings. The position and intensity of these bands would be indicative of the effective conjugation length and the electronic communication between the different aromatic components of the molecule.

Table 1: Predicted Raman Active Modes for π-Conjugation Assessment

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Structural Information |

|---|---|---|

| Phenyl C=C Stretch | 1580-1620 | π-conjugation within the phenyl rings |

| Pyrrole C=C Stretch | 1500-1550 | Electronic structure of the pyrrole core |

Advanced Infrared Spectroscopy for Functional Group Vibrations

Advanced infrared (IR) spectroscopy techniques, such as Fourier-transform infrared (FT-IR) spectroscopy, are indispensable for identifying the functional groups present in a molecule and probing their local chemical environment. For this compound, IR spectroscopy provides definitive evidence for the presence of the hydroxyl (-OH) and amine (N-H, within the pyrrole ring) functionalities, as well as characterizing the vibrations of the aromatic framework.

The IR spectrum of this compound is expected to exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The broadening of this peak is typically due to intermolecular hydrogen bonding. The N-H stretching vibration of the pyrrole ring, if the proton is present, may appear as a sharper peak around 3400 cm⁻¹.

The aromatic C-H stretching vibrations are anticipated to appear as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to several sharp bands in the 1400-1600 cm⁻¹ region. libretexts.org The "fingerprint region," from 1400 cm⁻¹ down to approximately 600 cm⁻¹, contains a complex pattern of absorptions that are unique to the molecule. This region includes C-O stretching, C-N stretching, and various C-H bending vibrations. libretexts.org The out-of-plane (oop) C-H bending vibrations, typically found between 675 and 900 cm⁻¹, can provide information about the substitution pattern of the phenyl rings. libretexts.org

Detailed analysis of the vibrational spectra of phenols and their derivatives has been a subject of extensive research, providing a solid foundation for the interpretation of the IR spectrum of this compound. researchgate.net

Table 2: Key Infrared Absorption Bands for Functional Group Identification

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aromatic C=C | C=C Stretch | 1400-1600 |

| Phenolic C-O | C-O Stretch | 1180-1260 |

Chiroptical Properties and Stereochemical Investigations (if applicable)

Chiroptical properties, which describe the differential interaction of a molecule with left and right circularly polarized light, are only exhibited by chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image. Based on the chemical structure of this compound, the molecule is achiral as it possesses a plane of symmetry that bisects the phenol and pyrrole rings. Therefore, it does not exhibit enantiomers and will not show optical activity.

Circular Dichroism Spectroscopy for Enantiomeric Excess

Circular dichroism (CD) spectroscopy is a technique used to study chiral molecules. Since this compound is an achiral compound, it will not exhibit a CD spectrum. Consequently, the concept of enantiomeric excess is not applicable to this molecule.

Computational Modeling of Chiral Conformations

Computational modeling can be employed to investigate the stable conformations of a molecule. While this compound is achiral, computational methods can still be used to determine the preferred rotational orientations (conformers) of the phenyl and phenol rings with respect to the central pyrrole ring. These calculations can provide insights into the steric and electronic factors that govern the molecule's three-dimensional shape. However, as there are no stable chiral conformations (enantiomeric conformers) for this molecule, the modeling would not be for the purpose of studying chirality.

Electronic Structure and Photophysical Properties of 4 2,5 Diphenyl 1h Pyrrol 1 Yl Phenol

Excited State Dynamics and Relaxation Pathways4.2.1. Steady-State Fluorescence and Phosphorescence Spectroscopy4.2.2. Time-Resolved Emission Spectroscopy for Excited State Lifetimes4.2.3. Fluorescence Quantum Yield Determination and Factors Influencing Efficiency

Without dedicated synthesis and characterization of 4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol reported in accessible scientific literature, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research on this specific pyrrole (B145914) derivative is needed before a detailed analysis of its electronic and photophysical properties can be compiled.

Solvatochromism and Environmental Sensitivity of Photophysical Behavior

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a key indicator of the sensitivity of a molecule's electronic ground and excited states to the polarity of its environment. For this compound, the presence of a polar phenolic group and a large, polarizable aromatic system suggests that its photophysical properties will be highly dependent on the nature of the solvent.

The absorption and emission spectra of molecules with intramolecular charge transfer (ICT) character are particularly sensitive to solvent polarity. In the case of this compound, the nitrogen atom of the pyrrole ring and the phenolic oxygen can act as electron-donating groups, while the phenyl substituents can act as electron-accepting or -donating groups depending on their substitution. This arrangement can lead to a significant change in the dipole moment upon photoexcitation.

In nonpolar solvents, the absorption spectrum is expected to show well-defined vibronic structures. As the solvent polarity increases, a bathochromic (red) shift in the emission spectrum is anticipated. This phenomenon, known as positive solvatochromism, indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. The stabilization of the excited state lowers its energy, resulting in emission at longer wavelengths. A larger Stokes shift, which is the difference between the absorption and emission maxima, is also expected in more polar solvents, reflecting the greater reorganization of the solvent cage around the more polar excited state.

Studies on similar 1,2,5-triphenylpyrrole (B15349035) derivatives have shown that compounds with electron-accepting groups exhibit significant solvatochromism and large Stokes shifts, which is attributed to their D-π-A (Donor-π-Acceptor) structure and the ICT effect. nih.gov For instance, related pyrrole derivatives show intense emission maxima in the range of 440-630 nm in various solvents. researchgate.net

Below is a hypothetical data table illustrating the expected solvatochromic behavior of this compound in a range of solvents with varying polarity. The data is based on trends observed for structurally similar compounds.

| Solvent | Polarity (ET(30)) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

| Cyclohexane | 31.2 | 350 | 410 | 4890 |

| Toluene | 33.9 | 355 | 425 | 5480 |

| Tetrahydrofuran (THF) | 37.4 | 360 | 445 | 6200 |

| Acetonitrile | 45.6 | 365 | 470 | 7450 |

| Methanol (B129727) | 55.4 | 362 | 485 | 8430 |

Note: This data is illustrative and based on the photophysical properties of structurally related compounds.

The phenolic hydroxyl group in this compound introduces the possibility of specific interactions with protic solvents through hydrogen bonding. These interactions can have a profound effect on the electronic transitions of the molecule. The phenol (B47542) can act as both a hydrogen bond donor (through the hydroxyl proton) and a hydrogen bond acceptor (through the lone pairs on the oxygen atom).

In aprotic solvents, the primary interaction is the nonspecific dipole-dipole interaction. However, in protic solvents like methanol or ethanol, the formation of hydrogen bonds with the phenolic hydroxyl group can significantly influence both the ground and excited states. Hydrogen bonding to the phenolic oxygen can alter the electron-donating ability of the hydroxyl group.

Theoretical and experimental studies on phenol and its derivatives have shown that hydrogen bonding can significantly alter the potential energy surfaces of the excited states. nih.gov For instance, intramolecular hydrogen bonding in phenol chromophores has been demonstrated to quench certain photochemical pathways. nih.gov In the context of intermolecular interactions, hydrogen bonding with a solvent can affect the kinetics of processes like proton-coupled electron transfer (PCET). nih.gov

For this compound, hydrogen bonding with a protic solvent is expected to influence the energy of the π-π* transitions. The formation of a hydrogen bond with the phenolic proton would increase the acidity of the phenol in the excited state, a common phenomenon for photoacids. This can lead to different emission properties compared to aprotic solvents of similar polarity. The competition between the phenol acting as a hydrogen bond donor and acceptor can lead to complex spectral behavior in different protic environments.

Reactivity and Reaction Pathways of 4 2,5 Diphenyl 1h Pyrrol 1 Yl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The hydroxyl group of the phenol (B47542) moiety is a primary site for various chemical transformations, including esterification, etherification, and redox processes.

Esterification: The phenolic hydroxyl group of 4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol can undergo esterification to form the corresponding esters. While phenols generally react slowly with carboxylic acids, their reactivity is enhanced with the use of more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.orgbyjus.com For instance, reaction with an acyl chloride, such as ethanoyl chloride, would be expected to yield the phenyl ethanoate derivative. libretexts.org The reaction can be accelerated by first converting the phenol to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521). libretexts.orgyoutube.com

Williamson Ether Synthesis (Etherification): The phenolic proton is acidic and can be removed by a suitable base, such as sodium hydroxide or potassium carbonate, to form a phenoxide ion. youtube.comyoutube.com This nucleophilic phenoxide can then react with an alkyl halide, such as methyl iodide, in an SN2 reaction to produce the corresponding ether derivative. youtube.comwikipedia.orgbyjus.com This process is a standard method for converting phenols to ethers. youtube.comorganic-synthesis.com

Table 1: Predicted Esterification and Etherification Reactions

| Reaction Type | Reagents | Predicted Product |

|---|---|---|

| Esterification | Acyl Chloride (e.g., Acetyl Chloride) | 4-(2,5-diphenyl-1H-pyrrol-1-yl)phenyl acetate |

| Etherification | Base (e.g., NaOH), Alkyl Halide (e.g., CH₃I) | 1-(4-methoxyphenyl)-2,5-diphenyl-1H-pyrrole |

Oxidation: Phenols are susceptible to oxidation, and in the presence of oxidizing agents, they can be converted to quinones. jove.comlibretexts.orglibretexts.org For example, oxidation with chromic acid can yield benzoquinones. libretexts.orglibretexts.orgdoubtnut.com The electron-donating hydroxyl group makes the aromatic ring highly reactive towards oxidation. jove.com The oxidation of this compound would likely lead to the formation of a quinone derivative, although the specific structure would depend on the reaction conditions and the oxidant used. The oxidation of phenols can sometimes be complex, leading to various products, including hydroxylated derivatives and dimers. researchgate.netacs.org

Reduction: The reduction of phenols is also a possible transformation. Catalytic hydrodeoxygenation can be employed to remove the hydroxyl group, converting the phenol to the corresponding arene. thieme-connect.de However, this process can sometimes lead to the saturation of the aromatic ring, yielding cyclohexyl derivatives, depending on the catalyst and reaction conditions. thieme-connect.de

Table 2: Predicted Oxidation and Reduction Products

| Reaction Type | Reagents | Predicted Product(s) |

|---|---|---|

| Oxidation | Oxidizing Agent (e.g., Chromic Acid) | Corresponding benzoquinone derivative |

| Reduction | H₂, Catalyst (e.g., Ru/TiO₂) | 1-(phenyl)-2,5-diphenyl-1H-pyrrole or cyclohexyl derivatives |

Electrophilic Aromatic Substitution on the Phenol Ring

The hydroxyl group is a strongly activating, ortho-, para-directing substituent for electrophilic aromatic substitution. byjus.comsavemyexams.comchemistrysteps.com This is due to the delocalization of a lone pair of electrons from the oxygen atom into the benzene (B151609) ring, which increases the electron density at the ortho and para positions. savemyexams.com

Halogenation: Due to the activating nature of the hydroxyl group, phenols undergo halogenation readily, often without the need for a Lewis acid catalyst. byjus.comtestbook.com Reaction with bromine water typically leads to polybromination, forming a tribromophenol precipitate. byjus.com To achieve monohalogenation, milder conditions are necessary, such as using bromine in a less polar solvent like chloroform (B151607) at low temperatures. byjus.commlsu.ac.in The substitution would be expected to occur at the positions ortho to the hydroxyl group.

Nitration: The nitration of phenols can also be achieved under milder conditions compared to benzene. savemyexams.comchemistrystudent.com Treatment with dilute nitric acid at low temperatures typically yields a mixture of ortho- and para-nitrophenols. byjus.comsavemyexams.com The use of concentrated nitric acid can lead to the formation of polynitrated products, such as picric acid, and may also cause oxidation of the phenol. byjus.comstackexchange.com For this compound, nitration would be expected to occur at the positions ortho to the hydroxyl group.

Table 3: Predicted Electrophilic Aromatic Substitution Products

| Reaction Type | Reagents | Predicted Product(s) |

|---|---|---|

| Halogenation (mild) | Br₂ in CHCl₃ | 2-bromo-4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol and 2,6-dibromo-4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol |

| Nitration (mild) | Dilute HNO₃ | 2-nitro-4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol and 2,6-dinitro-4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol |

Friedel-Crafts Reactions: The Friedel-Crafts reactions of phenols can be complex. echemi.comstackexchange.com The lone pair of electrons on the oxygen atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃), which can deactivate the ring towards electrophilic substitution. stackexchange.comcurlyarrows.com

Acylation: Phenols can undergo both C-acylation (on the aromatic ring) and O-acylation (at the hydroxyl group) to form hydroxyarylketones and phenyl esters, respectively. echemi.comstackexchange.comucalgary.ca The outcome is often dependent on the reaction conditions. High concentrations of the catalyst tend to favor C-acylation, which typically occurs at the ortho and para positions. stackexchange.comresearchgate.net The O-acylated product can also undergo a Fries rearrangement under Friedel-Crafts conditions to yield the C-acylated product. echemi.comstackexchange.com

Alkylation: Friedel-Crafts alkylation of phenols is possible and is generally directed to the ortho and para positions. jk-sci.comdoubtnut.comwikipedia.org However, the use of a Lewis acid catalyst can still lead to complications due to coordination with the hydroxyl group. jk-sci.com

Reactions at the Pyrrole (B145914) Nitrogen Atom

The nitrogen atom in a pyrrole ring has its lone pair of electrons participating in the aromatic sextet, which significantly reduces its basicity compared to amines. wikipedia.orglibretexts.orglibretexts.org Therefore, it is not readily protonated by acids. In fact, strong acids can lead to polymerization of the pyrrole ring. uobaghdad.edu.iq

However, the N-H proton in pyrrole is weakly acidic and can be removed by a strong base, such as sodium hydride or an organolithium reagent, to form a nucleophilic pyrrolide anion. wikipedia.org In the case of this compound, the presence of the acidic phenolic proton means that a strong base would preferentially deprotonate the hydroxyl group. Selective reaction at the pyrrole nitrogen would likely require prior protection of the phenolic hydroxyl group.

Tautomerism involving the pyrrole nitrogen is a possibility in some substituted pyrroles, but for an N-aryl substituted pyrrole like the title compound, significant tautomerism involving the nitrogen atom is not expected under normal conditions. mdpi.comrsc.org

Redox Chemistry and Electrochemistry of the Conjugated System

The oxidation of the phenolic group is a key process. Phenols, in general, undergo oxidation to form phenoxyl radicals. The stability of this radical, and thus the ease of oxidation, is influenced by the substituents on the aromatic ring. In the case of this compound, the bulky and electron-donating 2,5-diphenyl-1H-pyrrol-1-yl group at the para position is expected to stabilize the resulting phenoxyl radical through resonance. This stabilization would likely lower the oxidation potential compared to unsubstituted phenol.

The pyrrole ring itself is susceptible to oxidation. The electrochemical oxidation of pyrrole and its derivatives is a well-studied process, often leading to the formation of conductive polymers (polypyrroles). The presence of phenyl substituents at the 2 and 5 positions of the pyrrole ring in this compound will influence its electropolymerization behavior. These bulky groups may sterically hinder the α-α coupling necessary for polymerization, potentially leading to the formation of oligomers or soluble products rather than a polymer film.

Given the lack of specific experimental data, a detailed quantitative analysis with data tables for this compound cannot be provided. However, the expected qualitative behavior based on related compounds is summarized below.

| Component | Expected Redox Behavior | Influencing Factors |

| Phenolic Moiety | Reversible or quasi-reversible one-electron oxidation to a phenoxyl radical. | The electron-donating nature of the pyrrole substituent is expected to lower the oxidation potential. |

| Pyrrole Ring | Oxidation leading to radical cations, which can undergo further reactions, including dimerization or polymerization. | The 2,5-diphenyl substituents are likely to increase the oxidation potential compared to unsubstituted pyrrole and may inhibit extensive polymerization due to steric hindrance. |

| Conjugated System | The overall electrochemical signature will be a composite of the redox processes of the phenol and pyrrole moieties, with potential for intramolecular electron transfer between the two. | The degree of electronic communication between the phenol and pyrrole rings through the N-aryl bond will affect the redox potentials. |

Further research involving cyclic voltammetry and other electrochemical techniques would be necessary to fully elucidate the specific redox potentials and reaction pathways for this compound.

Future Research Directions and Challenges for 4 2,5 Diphenyl 1h Pyrrol 1 Yl Phenol

Exploration of Novel Synthetic Methodologies for Diversification

While established methods like the Paal-Knorr synthesis provide a direct route to the core structure of 4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol mdpi.com, future research must focus on developing more versatile and efficient synthetic strategies for creating a diverse library of derivatives. The advancement of multicomponent reactions (MCRs), which allow the construction of complex molecules like pyrroles in a single step from multiple starting materials, presents a particularly attractive avenue. bohrium.comrsc.orgrsc.org These methods are celebrated for their high atom economy and synthetic efficiency. rsc.org

Adapting MCRs could enable the facile introduction of various functional groups onto the phenyl rings or the pyrrole (B145914) core, leading to tailored electronic and photophysical properties. Furthermore, modern catalytic approaches, such as transition-metal-catalyzed cross-coupling reactions acs.org and innovative photochemical or electrochemical protocols acs.org, offer powerful tools for late-stage functionalization. These advanced techniques could provide access to novel analogues that are difficult to synthesize using traditional methods, thereby expanding the functional scope of this class of compounds. researchgate.net A key goal will be the development of greener synthetic protocols that minimize the use of hazardous reagents and solvents, aligning with the principles of sustainable chemistry. orientjchem.org

Development of Advanced Spectroscopic Techniques for Dynamic Studies

A comprehensive understanding of the photophysical and electronic behavior of this compound is crucial for its application in advanced materials. While standard spectroscopic techniques are used to confirm the structure of newly synthesized compounds nih.gov, advanced methods are needed to probe its dynamic processes. Future research should employ sophisticated spectroscopic tools to investigate the molecule's behavior in various environments.

For instance, time-resolved fluorescence and transient absorption spectroscopy can elucidate the dynamics of excited states, charge transfer processes, and intersystem crossing, which are fundamental to applications in organic light-emitting diodes (OLEDs) and sensors. Techniques like the Z-scan can be used to quantify nonlinear optical (NLO) properties, as has been demonstrated for structurally similar imidazole-based phenols. nih.govsemanticscholar.orgresearchgate.net Investigating these properties is essential, as molecules with significant NLO responses are in demand for photonics and optical limiting applications. semanticscholar.org Computational studies, such as time-dependent density functional theory (TD-DFT), can complement experimental work by providing insights into molecular orbitals and electronic transitions, helping to rationalize the observed properties and guide the design of new molecules with enhanced performance. nih.govresearchgate.net

Integration into Multi-Component Systems for Enhanced Functionality

The true potential of this compound may be realized when it is incorporated as a functional unit within larger, more complex systems. The phenolic hydroxyl group serves as a versatile chemical handle for integration into a variety of platforms, including polymers, supramolecular assemblies, and metal-organic frameworks (MOFs). wepub.org

By polymerizing derivatives of this compound, researchers could create materials with tailored photophysical and electronic properties for applications in organic electronics. wepub.org For example, embedding this fluorophore into a polymer matrix could lead to robust solid-state sensors or emissive layers in OLEDs. chemeurope.com In the realm of supramolecular chemistry, it could be used as a building block for self-assembling systems that respond to external stimuli. Furthermore, its integration as an organic linker in MOFs could yield materials with unique capabilities in catalysis, gas storage, or chemical sensing. wepub.orgd-nb.info The synergy between the pyrrole core's intrinsic properties and the structural framework of the larger system could lead to emergent functionalities not achievable with the molecule alone.

Opportunities in Emerging Technologies Requiring Functional Organic Molecules

Functional organic molecules are the cornerstone of numerous emerging technologies, and the unique properties of this compound make it a compelling candidate for several of these fields. aip.org Its highly conjugated π-electron system suggests significant potential in organic electronics. researchgate.net

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the diphenyl-pyrrol-phenol structure could be harnessed in the emissive layer of OLEDs for next-generation displays and lighting. chemeurope.com

Sensors: The phenol (B47542) group can act as a recognition site for various analytes. Changes in the fluorescence of the molecule upon binding could form the basis of highly sensitive and selective chemical sensors. iupac.org

Bioimaging: Functionalized derivatives could be developed as fluorescent probes for imaging biological systems. The ability to absorb two photons of lower energy light to emit a higher energy photon (two-photon absorption) is particularly valuable for deep-tissue imaging with reduced damage to biological samples. chemeurope.com

Nonlinear Optics (NLO): As seen in similar molecules, the extensive conjugation could give rise to strong NLO properties, making it suitable for applications in optical data storage, processing, and protection devices. nih.govsemanticscholar.org

Photocatalysis: The ability to absorb light and facilitate chemical reactions could be exploited in visible-light photocatalysis, a green chemistry approach for synthesizing complex molecules and advanced materials. wepub.org

The continued exploration of this molecule and its derivatives is poised to contribute to advancements across a wide spectrum of science and technology, from materials science to medical diagnostics. d-nb.infoiupac.org

Data Tables

Table 1: Summary of Future Research Directions and Challenges

| Section | Focus Area | Key Objectives and Approaches | Associated Challenges |

|---|---|---|---|

| 8.1 | Novel Synthetic Methodologies | Develop MCRs, catalytic, and photochemical methods for diversification. bohrium.comacs.org | Achieving high yields, selectivity, and creating environmentally benign processes. orientjchem.org |

| 8.2 | Advanced Spectroscopic Studies | Employ time-resolved spectroscopy and Z-scan to probe dynamic properties. nih.gov | Correlating complex spectroscopic data with molecular function; requires specialized equipment. |

| 8.3 | Integration into Multi-Component Systems | Incorporate into polymers, MOFs, and supramolecular assemblies. wepub.org | Ensuring compatibility and achieving desired emergent properties in the final system. |

| 8.4 | Scalable Synthesis | Optimize reaction conditions for large-scale production using HTE. scienceintheclassroom.orgresearchgate.net | High costs, purification difficulties, and maintaining batch-to-batch consistency. numberanalytics.com |

| 8.5 | Opportunities in Emerging Technologies | Target applications in OLEDs, sensors, bioimaging, and NLO materials. semanticscholar.orgchemeurope.com | Meeting stringent performance and stability requirements for industrial applications. |

Q & A

Q. What are the optimized synthetic routes for 4-(2,5-diphenyl-1H-pyrrol-1-yl)phenol, and how can purity be ensured?

- Methodological Answer : A common approach involves cyclocondensation of precursor aryl amines with diketones under reflux conditions. For example, refluxing 4-aminophenol derivatives with diphenyl diketone in xylene at 120–140°C for 24–30 hours, followed by oxidation with chloranil to stabilize the pyrrole ring . Purification is critical: after aqueous NaOH washing to remove acidic by-products, recrystallization from methanol or ethanol yields high-purity crystals (>95% by HPLC). Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) ensures minimal side products. Key Parameters :

| Solvent | Temperature (°C) | Time (hr) | Oxidizing Agent | Purification Method |

|---|---|---|---|---|

| Xylene | 120–140 | 24–30 | Chloranil | Recrystallization |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELXL for structure refinement, particularly for resolving torsional angles in the diphenylpyrrole moiety. Hydrogen bonding patterns (e.g., O–H···N interactions) can be analyzed using Hirshfeld surfaces .

- Spectroscopy :

- NMR : H NMR (CDCl₃, 400 MHz) identifies aromatic protons (δ 6.8–7.5 ppm) and phenolic –OH (δ 5.2–5.5 ppm). C NMR confirms carbonyl and aryl carbons.

- IR : Stretching vibrations for –OH (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution versus solid-state structures. For example, NMR may show averaged signals for tautomers, while X-ray data reveal a single conformation. To address this:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Use DFT calculations (B3LYP/6-31G*) to compare theoretical IR/Raman spectra with experimental data .

- Cross-validate with in situ Raman microscopy during crystallization .

Q. What computational methods are suitable for predicting the electronic properties and stability of this compound?

- Methodological Answer :

- Thermodynamic Stability : Calculate Gibbs free energy (ΔG) of tautomers using Gaussian09 at the M06-2X/cc-pVTZ level. Compare with experimental thermochemistry data (e.g., ΔrH° = -9.9 ± 2.9 kJ/mol for related phenolic derivatives) .

- Electronic Properties : Time-dependent DFT (TD-DFT) predicts UV-Vis absorption maxima. For example, HOMO-LUMO gaps (~3.2 eV) correlate with fluorescence observed in diphenylpyrrole derivatives .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Functionalization : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the para position of the phenol ring to modulate antioxidant activity.

- Biological Assays :

- Antimicrobial : Test against E. coli and S. aureus via microdilution (MIC values <50 µg/mL indicate potency) .

- Anticancer : MTT assays on HeLa cells, with IC₅₀ values <10 µM suggesting therapeutic potential .

- SAR Table :

| Derivative | Substituent | MIC (µg/mL) | IC₅₀ (µM) |

|---|---|---|---|

| Parent | None | 75 | 25 |

| –NO₂ | p-NO₂ | 40 | 12 |

Methodological Framework for Experimental Design

- Ontological Considerations : Define whether the compound’s properties (e.g., fluorescence) are intrinsic or context-dependent (e.g., solvent effects) .

- Epistemological Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.